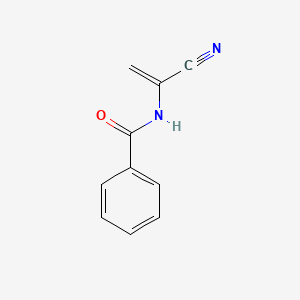

N-(1-Cyanovinyl)benzamide

Description

Contextual Significance in Modern Synthetic Chemistry

The importance of N-(1-Cyanovinyl)benzamide in contemporary synthetic chemistry lies in its utility as a precursor for a wide array of heterocyclic compounds. sigmaaldrich.com Nitrogen-containing heterocycles are core structures in numerous pharmacologically active molecules and functional materials. nih.govresearchgate.net The benzamide (B126) moiety itself is a common feature in many pharmaceutical agents, and its derivatives have been explored for a range of biological activities. smolecule.com

The cyanovinyl group, being an activated alkene system, makes the compound an excellent substrate for various transformations. It can be employed in the synthesis of substituted pyrazoles, pyrimidines, and oxazoles, which are classes of compounds with significant therapeutic potential. nih.govnanobioletters.com For instance, derivatives like N-(2,2-dichloro-1-cyanovinyl)benzamide are used as key intermediates in the regioselective synthesis of 1,3-oxazoles. nanobioletters.com Similarly, related structures are used to construct pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[5,1-c] smolecule.comnanobioletters.comontosight.aitriazine ring systems. nih.gov The ability to readily access such diverse and medicinally relevant scaffolds from a single, relatively simple starting material underscores the significance of this compound as a strategic building block.

Structural Features and their Fundamental Influence on Reactivity

The reactivity of this compound is a direct consequence of its distinct structural features: the benzamide group and the α-cyano-substituted enamine (cyanovinyl) system. This combination of functional groups creates a molecule with multiple reactive sites, enabling a diverse range of chemical transformations.

The Benzamide Group: The benzamide portion consists of a phenyl ring attached to an amide functional group. The nitrogen atom's lone pair of electrons is delocalized into the carbonyl group, which gives the amide bond significant stability. smolecule.com The aromatic ring can participate in electrophilic aromatic substitution reactions, while the amide bond itself can be susceptible to hydrolysis under acidic or basic conditions. smolecule.com

The Cyanovinyl Group: This is the most reactive part of the scaffold. It is an example of an enamide, a class of compounds known to be versatile synthons in cyclization reactions. nih.gov The vinyl (C=C) double bond is electronically polarized. The cyano group (C≡N) is strongly electron-withdrawing, which makes the β-carbon of the vinyl group electrophilic and susceptible to nucleophilic attack. Conversely, the nitrogen atom of the amide pushes electron density into the double bond, making the α-carbon nucleophilic. This "push-pull" electronic nature makes the molecule an interesting partner in various reactions, including cycloadditions. smolecule.com

The fundamental reactivity influenced by these features can be summarized as follows:

Nucleophilic Addition: The electron-poor nature of the double bond and the cyano group allows for nucleophilic attacks. smolecule.com

Cycloaddition Reactions: The activated vinyl group can act as a dienophile in Diels-Alder reactions or participate in other cycloaddition processes to form six-membered or other ring systems. smolecule.com The electron-withdrawing nature of the cyano group facilitates normal-demand Diels-Alder reactions.

Heterocycle Formation: The presence of both nitrogen and activated carbon centers allows for cyclization reactions with various reagents to form a range of heterocycles. nih.govnanobioletters.com

Table 2: Potential Reactivity of this compound

| Reaction Type | Reactive Site(s) | Description |

|---|---|---|

| Nucleophilic Addition | Cyanovinyl group | The cyano group can be attacked by nucleophiles, and the adjacent double bond can undergo Michael-type additions. smolecule.com |

| Hydrolysis | Amide linkage | The amide bond can be cleaved under acidic or basic conditions to yield benzoic acid and 1-cyanovinylamine. smolecule.com |

| [4+2] Cycloaddition | Vinyl group | Acts as a dienophile with conjugated dienes to form cyclohexene (B86901) derivatives. |

| Electrophilic Substitution | Benzene (B151609) ring | The aromatic ring can be functionalized via reactions with various electrophiles. smolecule.com |

| Heterocyclization | Entire Scaffold | Serves as a building block for multi-component reactions to synthesize complex heterocyclic systems. nih.govnanobioletters.com |

Structure

3D Structure

Properties

CAS No. |

959014-77-8 |

|---|---|

Molecular Formula |

C10H8N2O |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

N-(1-cyanoethenyl)benzamide |

InChI |

InChI=1S/C10H8N2O/c1-8(7-11)12-10(13)9-5-3-2-4-6-9/h2-6H,1H2,(H,12,13) |

InChI Key |

HHBJOQSILLECFR-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C#N)NC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 1 Cyanovinyl Benzamide and Its Derivatives

Direct Synthetic Routes to N-(1-Cyanovinyl)benzamide

Direct synthetic strategies provide efficient pathways to the core structure of this compound. These methods include condensation reactions, electrophilic acylation, and modern cross-coupling techniques.

Condensation reactions are a foundational approach for the formation of the this compound scaffold. A primary method involves the reaction of an activated benzoyl derivative, such as benzoyl chloride, with 1-cyanovinylamine. This reaction capitalizes on the nucleophilicity of the amine and the electrophilicity of the acyl chloride to form the stable amide bond. The specific conditions for this type of reaction, including solvent and temperature, are crucial for optimizing the yield and purity of the final product.

Electrophilic acylation, particularly through Friedel-Crafts-type reactions, presents another viable route. numberanalytics.com In this approach, an aromatic ring is acylated using an acyl group (RCO-). chemguide.co.uk The process typically requires a Lewis acid catalyst, like aluminum chloride (AlCl₃), to generate a highly reactive acylium ion (CH₃CO⁺) from a reagent such as an acyl chloride. chemguide.co.uk This electrophile then attacks the aromatic ring, leading to the formation of an aryl ketone. numberanalytics.com While this is a general mechanism for aromatic acylation, its specific application to generate this compound would involve the acylation of a suitably substituted vinyl cyanide precursor. The reaction's success is contingent on the stability of the cyanovinyl moiety under the acidic conditions of the Friedel-Crafts reaction.

Modern synthetic chemistry has increasingly turned to cross-coupling reactions for the formation of carbon-nitrogen bonds. Methodologies such as the Buchwald-Hartwig and Ullmann-type couplings are prominent. Recent advancements have also led to the development of metal-free cross-dehydrogenative coupling methods, which allow for the efficient synthesis of such compounds from readily available starting materials. For instance, cobalt-catalyzed C-N cross-coupling reactions have been successfully employed for the N-arylation of benzamides with aryl iodides in an aqueous medium, achieving yields up to 92%. nih.gov A dual-chelation-assisted, rhodium-catalyzed oxidative C-H/C-H cross-coupling between N-acylanilines and benzamides has also been developed, providing a highly efficient pathway to complex biaryl scaffolds. sci-hub.boxnih.gov These strategies could be adapted for the synthesis of this compound by coupling a benzamide (B126) with a vinyl partner bearing a cyano group.

Electrophilic Acylation Pathways

Synthesis of this compound Analogs and Precursors

The synthesis of analogs and precursors of this compound, such as those with dichloro- or dicyano-substituents, provides access to a wider range of functionalized molecules that can be further elaborated.

N-(2,2-Dichloro-1-cyanovinyl)benzamide serves as a versatile precursor for a variety of derivatives, particularly heterocyclic compounds. nanobioletters.comnih.gov The two chlorine atoms on the vinyl group are excellent leaving groups, facilitating nucleophilic substitution and cyclization reactions. For example, reaction of N-(2,2-dichloro-1-cyanovinyl)benzamide with amines, such as methylamine (B109427) or pyrrolidin-2-ylmethanol (B129387), in the presence of a base like triethylamine (B128534), leads to the formation of oxazole (B20620) derivatives. nih.gov Specifically, condensation with methylamine yields 5-(methylamino)-2-(p-tolyl)oxazole-4-carbonitrile, while reaction with pyrrolidin-2-ylmethanol produces 5-(2-(hydroxymethyl)pyrrolidin-1-yl)-2-phenyloxazole-4-carbonitrile in 80% yield. nih.gov Similarly, reaction with tert-butyl piperazine-1-carboxylate in anhydrous tetrahydrofuran (B95107) gives rise to a piperazine-substituted oxazole. nanobioletters.com These reactions demonstrate the utility of the dichlorovinyl moiety as a reactive handle for constructing more complex molecular architectures.

| Reactant | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| N-(2,2-dichloro-1-cyanovinyl)benzamide | pyrrolidin-2-ylmethanol, triethylamine | 5-(2-(hydroxymethyl)pyrrolidin-1-yl)-2-phenyloxazole-4-carbonitrile | 80% | nih.gov |

| N-(2,2-dichloro-1-cyanovinyl)benzamide | tert-butyl piperazine-1-carboxylate, triethylamine | tert-butyl 4-(4-cyano-2-phenyl-1,3-oxazol-5-yl)piperazine-1-carboxylate | - | nanobioletters.com |

| N-(2,2-dichloro-1-cyanovinyl)-4-methylbenzamide | methylamine | 5-(methylamino)-2-(p-tolyl)oxazole-4-carbonitrile | - | nih.gov |

N-(2,2-Dicyano-1-(alkylthio)vinyl)benzamides are valuable intermediates, often synthesized from the reaction of benzoyl isothiocyanate and malononitrile (B47326) in the presence of a base, followed by alkylation. nih.govresearchgate.net These compounds, which are a type of ketene (B1206846) N,S-acetal, can undergo cyclization reactions to form various heterocyclic systems. A key transformation is their reaction with hydrazine (B178648) hydrate (B1144303), which typically occurs in refluxing ethanol (B145695) with a catalytic amount of piperidine, to yield 5-aminopyrazole derivatives. nih.gov The alkylthio group is displaced by hydrazine, which then cyclizes with one of the adjacent cyano groups. This methodology provides a straightforward route to N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide. nih.gov The yields for the synthesis of the N-(2,2-dicyano-1-(alkylthio)vinyl)benzamide precursors are generally high, ranging from 63% to 85% depending on the alkylating agent used. nih.gov

| Compound | Alkylating Agent | Yield | Melting Point (°C) | Reference |

|---|---|---|---|---|

| N-(2,2-Dicyano-1-(methylthio)vinyl)benzamide | methyl iodide | 85% | 254-256 | nih.govacs.org |

| N-(2,2-Dicyano-1-(ethylthio)vinyl)benzamide | ethyl iodide | - | - | nih.govresearchgate.net |

| N-(1-(Benzylthio)-2,2-dicyanovinyl)benzamide | benzyl (B1604629) chloride | 63% | 250-260 | nih.gov |

Derivatization from N-(2,2-Dichloro-1-cyanovinyl)benzamide

Emerging Approaches in N-Benzamide Synthesis

The synthesis of N-benzamides, a critical structural motif in numerous pharmaceuticals and functional materials, is a field of continuous innovation. Researchers are actively developing novel methodologies that offer improvements in efficiency, substrate scope, atom economy, and environmental impact over traditional synthetic routes. These emerging approaches often leverage advanced catalytic systems, unconventional reagents, and innovative reaction conditions to construct the amide bond.

Direct Friedel-Crafts Carboxamidation

A significant advancement in benzamide synthesis is the direct electrophilic aromatic substitution of arenes using cyanoguanidine. nih.gov This method employs an inexpensive and readily available commodity chemical as a carboxamidating agent in the presence of a Brønsted superacid, such as triflic acid (CF₃SO₃H). nih.gov The reaction is proposed to proceed through a superelectrophilic intermediate, which is generated by the diprotonation of cyanoguanidine. nih.gov This reactive species then engages in a Friedel-Crafts-type reaction with the arene. A subsequent hydrolytic workup yields the desired primary benzamide. nih.gov

This approach provides a direct conversion of arenes to their corresponding benzamide derivatives. For instance, the reaction of benzene (B151609) with cyanoguanidine in the presence of 10 equivalents of triflic acid at 60°C produces benzamide in a 56% yield. nih.gov The methodology has been successfully applied to a variety of substituted arenes, demonstrating its utility in generating a range of benzamide compounds. nih.gov

Table 1: Synthesis of Benzamides via Direct Aromatic Substitution with Cyanoguanidine. nih.gov

Advanced Catalytic Systems

The development of novel catalysts is at the forefront of modern synthetic chemistry. For N-benzamide synthesis, recent progress includes the use of bimetallic metal-organic frameworks (MOFs) and core-shell tandem catalysts.

A bimetallic Fe₂Ni-BDC MOF has been shown to be an effective catalyst for the amidation reaction between trans-β-nitrostyrene and 2-aminopyridine (B139424) to produce N-(pyridin-2-yl)-benzamide derivatives. mdpi.com This reaction is conducted under an air atmosphere at 80°C in dichloromethane (B109758) (DCM) solvent. mdpi.com The Fe₂Ni-BDC catalyst demonstrated superior activity compared to its monometallic counterparts, achieving an 82% yield for the synthesis of N-(pyridin-2-yl)-benzamide. mdpi.com The methodology is applicable to various substituted 2-aminopyridines and trans-β-nitrostyrenes. mdpi.com

Table 2: Synthesis of N-(Pyridin-2-yl)-benzamide Derivatives using Fe₂Ni-BDC Catalyst. mdpi.com

Another innovative approach involves a one-pot synthesis of benzamide from benzaldehyde, ammonia, and hydrogen peroxide using a robust bifunctional tandem catalyst. rsc.org The catalyst consists of Rh(OH)₃ species supported on a center-radially fibrous silica-encapsulated TS-1 zeolite (TS-1@KCC-1). rsc.org This novel core-shell material facilitates both the aldehyde ammoximation and the subsequent oxime rearrangement in a tandem fashion within a single pot, streamlining the synthetic process. rsc.org

Microwave-Assisted, Solvent-Free Synthesis

In a move towards more sustainable and efficient chemical processes, a microwave-assisted, solvent-free method has been developed for the synthesis of N-substituted benzamides. researchgate.net This protocol uses N-aryl-N'-benzoylthioureas as starting materials and iodine-alumina as a catalyst. researchgate.net The reaction mixture is irradiated in a microwave without any solvent, leading to short reaction times (10-20 minutes) and high yields of the corresponding N-substituted benzamides. researchgate.net This method is noted for its operational simplicity and the generation of pure products with a simple work-up. researchgate.net

Table 3: Microwave-Assisted Synthesis of N-Substituted Benzamides. researchgate.net

Synthesis from Dinitrogen

Perhaps one of the most groundbreaking emerging strategies involves the direct synthesis of benzamides from dinitrogen (N₂), the most abundant and inert gas in the atmosphere. This process circumvents traditional nitrogen sources like ammonia. researchgate.net Research has shown that a terminal rhenium nitrido complex, formed by the photochemical splitting of a dinitrogen-bridged rhenium complex, can react with benzoyl chloride. researchgate.net This reaction yields benzamide, along with benzonitrile (B105546) and benzoic acid, representing a remarkable nitrogen-transfer reaction from N₂ to an organic scaffold under relatively mild conditions. researchgate.net While still in early stages of development, this approach signifies a major leap towards more fundamental and sustainable chemical synthesis. researchgate.net

Chemical Reactivity and Mechanistic Pathways of N 1 Cyanovinyl Benzamide

Nucleophilic Addition Reactions of the Cyano Group

The cyano group (-C≡N) in N-(1-Cyanovinyl)benzamide is a key site for reactivity due to the inherent polarity of the carbon-nitrogen triple bond. The nitrogen atom is more electronegative than the carbon atom, resulting in a partial positive charge on the carbon and a partial negative charge on the nitrogen. This polarization makes the carbon atom electrophilic and susceptible to attack by nucleophiles. savemyexams.com

The general mechanism involves the attack of a nucleophile on the electrophilic carbon of the cyano group, breaking one of the π-bonds and forming a new carbon-nucleophile bond. This process generates a negatively charged nitrogen intermediate (a nitranion). In the presence of a proton source (like water or a dilute acid added during workup), this intermediate is rapidly protonated to form an imine or a related species, which can sometimes be hydrolyzed further. savemyexams.com This reactivity is a characteristic feature of compounds containing a cyano functionality. smolecule.com

The conjugated vinyl group can influence the reactivity of the cyano group through electronic effects. While specific studies on this compound are not extensively detailed in this context, the general principles of nucleophilic addition to α,β-unsaturated nitriles apply. Nucleophiles can potentially add directly to the cyano carbon (1,2-addition) or to the β-carbon of the vinyl group (1,4-conjugate addition), depending on the nature of the nucleophile and the reaction conditions.

Electrophilic Aromatic Substitution on the Benzamide (B126) Core

The benzamide portion of the molecule can participate in electrophilic aromatic substitution (EAS) reactions. smolecule.com The substituent already present on the benzene (B151609) ring—the -NHCO(C(CN)=CH₂) group—governs the rate and regioselectivity of the substitution. To predict its influence, the benzamido group (-NHCOR) must be analyzed.

The nitrogen atom of the amide has a lone pair of electrons that can be donated into the aromatic ring through resonance. This electron donation increases the electron density of the ring, particularly at the ortho and para positions. This effect makes the ring more nucleophilic and thus activates it towards electrophilic attack compared to unsubstituted benzene. lkouniv.ac.in

Consequently, the benzamido group is considered an ortho, para-directing activator. lkouniv.ac.in When this compound undergoes electrophilic aromatic substitution, the incoming electrophile will preferentially add to the positions ortho or para to the benzamido substituent.

The general mechanism for EAS proceeds in two steps:

Attack by the π-system: The electron-rich benzene ring attacks the electrophile (E⁺), forming a new C-E bond and a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. pressbooks.pub The resonance stabilization is more significant when the attack occurs at the ortho or para positions, as an additional resonance structure can be drawn where the positive charge is delocalized onto the amide nitrogen. lkouniv.ac.in

Deprotonation: A base removes a proton from the carbon atom bearing the new electrophile, restoring the aromaticity of the ring and yielding the final substituted product. pressbooks.pub

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. pressbooks.pub

| Reaction Type | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | N-(1-Cyano-2-(4-nitrophenyl)vinyl)benzamide, N-(1-Cyano-2-(2-nitrophenyl)vinyl)benzamide |

| Bromination | Br₂, FeBr₃ | N-(1-Cyano-2-(4-bromophenyl)vinyl)benzamide, N-(1-Cyano-2-(2-bromophenyl)vinyl)benzamide |

| Sulfonation | Fuming H₂SO₄ | 4-(Benzoylamino)-4-cyanobut-3-enoic acid-2-sulfonic acid |

| Acylation | RCOCl, AlCl₃ | N-(1-Cyano-2-(4-acylphenyl)vinyl)benzamide, N-(1-Cyano-2-(2-acylphenyl)vinyl)benzamide |

Cycloaddition Reactions Involving the Cyanovinyl Unit

The cyanovinyl unit is an excellent participant in cycloaddition reactions due to the presence of the C=C double bond, which can act as a 2π component. These reactions are powerful tools for constructing carbocyclic and heterocyclic ring systems. rsc.org

[3+2] Cycloadditions, also known as 1,3-dipolar cycloadditions, are powerful reactions for the synthesis of five-membered heterocyclic rings. researchgate.netscispace.com In this process, a 1,3-dipole reacts with a dipolarophile (an alkene or alkyne) to form a five-membered ring. The cyanovinyl group in this compound can serve as the dipolarophile.

The general mechanism is a concerted, pericyclic reaction where the three atoms of the dipole and the two atoms of the vinyl group's double bond form a cyclic transition state, leading directly to the heterocyclic product. mdpi.com The regioselectivity of the addition is governed by the electronic and steric properties of both the 1,3-dipole and the dipolarophile.

Sydnones, for example, are known to react as masked 1,3-dipoles, which upon photolysis can generate nitrile imine intermediates that subsequently undergo intramolecular [3+2] cycloaddition with a tethered double bond. beilstein-journals.org Similarly, nitrile imines generated from hydrazonyl chlorides can participate in formal [3+2] cycloadditions. rsc.orgrsc.org

| 1,3-Dipole | Intermediate/Reagent Source | Resulting Heterocycle |

| Azide | R-N₃ | Triazoline (can oxidize to Triazole) |

| Nitrile Oxide | R-CNO | Isoxazoline |

| Nitrilimine | Hydrazonoyl chloride / base | Pyrazoline |

| Nitrones | R₂C=N⁺(R)-O⁻ | Isoxazolidine |

| Azomethine Ylide | From aziridine (B145994) thermolysis | Pyrrolidine |

Beyond the classic [3+2] cycloadditions, the cyanovinyl unit can be a precursor to a variety of heterocyclic structures through different cycloaddition pathways or tandem reactions initiated by cycloaddition. The synthesis of diverse nitrogen-containing heterocycles is a major focus in organic chemistry due to their prevalence in biologically active compounds. organic-chemistry.org

For instance, reactions that proceed through a formal cycloaddition followed by rearrangement can lead to complex heterocyclic systems. A known strategy involves the reaction of heterocyclic azides with 2-cyanoacetamidines, which proceeds via a cycloaddition followed by a Cornforth-type rearrangement to yield C,N-diheteroarylcarbamidines. beilstein-journals.org While this example involves a different substrate, it highlights the potential of the cyano-activated double bond to participate in complex transformations leading to heterocycles.

Furthermore, transition-metal-catalyzed cycloadditions, such as the [2+2+2] cycloaddition of alkynes, are used to construct pyridine (B92270) rings. mdpi.com Although this compound contains an alkene, not an alkyne, its activated double bond could potentially participate in related metal-catalyzed annulation reactions to form various heterocyclic cores.

[3+2] Cycloadditions and Related Transformations

Metal-Catalyzed Transformations

Modern organic synthesis heavily relies on transition-metal catalysis to construct complex molecules efficiently. The functional groups present in this compound—the amide, the nitrile, and the alkene—are all capable of coordinating to and reacting via metal catalysts, particularly palladium. mdpi.comsnnu.edu.cn

Palladium catalysis is exceptionally versatile for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com For a molecule like this compound, several palladium-catalyzed reactions are conceivable.

A highly relevant example is the palladium-catalyzed tandem reaction of N-(2-cyanoaryl)benzamides with arylboronic acids. nih.gov This reaction proceeds through a likely mechanism involving the nucleophilic addition of the aryl group from the organoboron reagent to the palladium-activated nitrile. This is followed by an intramolecular cyclization onto the amide and subsequent dehydration to form a quinazoline (B50416) ring system. nih.gov

Applying this logic to this compound, one could envision a palladium-catalyzed reaction where a nucleophile adds across the cyanovinyl system, followed by a palladium-catalyzed intramolecular cyclization involving the benzamide portion. For example, a Heck-type reaction could occur at the vinyl position, or a cross-coupling reaction could be designed to engage the C-H bonds of the vinyl group or the aromatic ring.

The optimization of such reactions often involves screening various palladium sources, ligands, bases, and solvents.

| Palladium Catalyst | Ligand | Base | Solvent | Potential Transformation |

| Pd₂(dba)₃ | PPh₃ | Cs₂CO₃ | 1,4-Dioxane | Cross-coupling of aryl halides with the vinyl group. organic-chemistry.org |

| Pd(OAc)₂ | (none) | (none) | (various) | C-H activation/annulation reactions. snnu.edu.cn |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | Suzuki coupling with arylboronic acids. |

Rhodium-Catalyzed C-H Alkylation and Related Processes

Rhodium catalysts have been instrumental in the functionalization of C-H bonds, a process that offers an atom-economical approach to complex molecule synthesis. snnu.edu.cn In the context of benzamides, rhodium(III) catalysts, in the presence of a copper(II) oxidant, can facilitate oxidative cycloaddition reactions with alkynes. nih.gov This process is believed to proceed through N-H metalation of the amide, followed by ortho C-H activation to form a rhodacycle intermediate. nih.gov This intermediate then undergoes alkyne insertion to yield isoquinolones in good yields. nih.gov The reaction demonstrates tolerance to a wide range of substituents on the amide, alkyne, and the aromatic ring. nih.gov

Notably, unsymmetrical alkynes exhibit excellent regioselectivity in these reactions. nih.gov Even heteroaryl carboxamides can be used, leading to the formation of medicinally relevant scaffolds. nih.gov It has been observed that under neutral catalyst conditions, benzamide C-H activation is favored over N-phenyl C-H activation. nih.gov

In a related process, rhodium catalysis has been employed for the annulation of N-benzoylsulfonamides with isocyanides via C-H activation. nih.gov This transformation is compatible with a variety of N-benzoylsulfonamides and isocyanides, providing a direct route to 3-(imino)isoindolinones. nih.gov The reaction is typically carried out using a rhodium catalyst such as [RhCl₂Cp*]₂ with a copper oxidant like Cu(OAc)₂·H₂O. nih.gov

While direct examples involving this compound are not explicitly detailed in the provided literature, the reactivity of the benzamide moiety suggests its potential participation in similar rhodium-catalyzed C-H functionalization reactions. The presence of the cyanovinyl group may influence the electronic properties and steric environment of the benzamide, potentially affecting the efficiency and regioselectivity of such transformations.

| Reaction Type | Catalyst System | Reactants | Product | Ref |

| Oxidative Cycloaddition | Rh(III) catalyst, Cu(II) oxidant | Benzamides, Alkynes | Isoquinolones | nih.gov |

| Annulation | [RhCl₂Cp*]₂, Cu(OAc)₂·H₂O | N-Benzoylsulfonamides, Isocyanides | 3-(Imino)isoindolinones | nih.gov |

Nickel-Catalyzed C(acyl)–N Functionalization

Nickel catalysis has emerged as a powerful tool for the functionalization of the C(acyl)–N bond in amides, which are typically unreactive. nih.gov These methods often employ N-heterocyclic carbene (NHC) ligands and can proceed under relatively mild conditions. nih.gov While many cross-coupling reactions require highly twisted amides to enhance electrophilicity, some nickel-catalyzed heteroatom coupling methods can utilize moderately activated substrates. nih.gov

The mechanism of nickel-catalyzed C(acyl)–N functionalization can be complex, with the potential for Ni(0), Ni(I), and Ni(II) species to be involved in the catalytic cycle. nih.gov The identity of the nucleophile and the concentrations of C–N activated complexes can influence the accessibility of different nickel oxidation states and the formation of off-cycle species. nih.gov

Although specific studies on the nickel-catalyzed C(acyl)–N functionalization of this compound were not found, the general principles of this chemistry are applicable. The reactivity of the amide bond in this compound could potentially be harnessed for transformations such as transamidation or esterification under nickel catalysis. The electronic nature of the cyanovinyl group would likely play a role in the activation of the C(acyl)–N bond.

In a broader context, nickel catalysis is also used for the C–N bond reduction of aromatic and benzylic quaternary ammonium (B1175870) triflates, demonstrating its versatility in C–N bond cleavage reactions. rsc.org Furthermore, photoredox nickel catalysis has been developed for C–H functionalization reactions, offering mild reaction conditions. beilstein-journals.org

| Reaction Type | Catalyst System | Reactants | Key Feature | Ref |

| C(acyl)–N Functionalization | Ni/NHC | Carboxamides, Nucleophiles | Carbonyl-retentive C–heteroatom bond formation | nih.gov |

| C(sp²)–C(sp³) Cross-Coupling | Nickel with phosphorus ligands | Aromatic esters, Alkyl organoboron reagents | Ligand-controlled chemoselectivity | kaust.edu.sa |

| C–N Bond Reduction | Nickel catalyst, Sodium isopropoxide | Aromatic and benzylic ammonium triflates | Efficient C–N bond cleavage | rsc.org |

Copper-Mediated Reactions

Copper-based catalysts have been widely used in a variety of organic transformations, including C-N bond formation and C-H activation. sioc-journal.cnbeilstein-journals.org In the context of benzamides, copper-mediated reactions have been developed for the decarboxylative coupling of benzamides with ortho-nitrobenzoic acids. nih.gov This process, which utilizes an 8-aminoquinoline (B160924) directing group, proceeds through C-H cleavage and results in the formation of biaryl compounds. nih.gov The reaction can be promoted by a simple copper salt and can be extended to a one-pot synthesis of phenanthridinone derivatives. nih.gov

Copper catalysis is also employed in the synthesis of N,N-dimethyl benzamides and benzonitriles in a one-pot reaction from benzyl (B1604629) cyanide and iodobenzene, using N,N-dimethyl formamide (B127407) (DMF) as the amide source. sioc-journal.cn This demonstrates copper's ability to catalyze both amidation and cyanation reactions. sioc-journal.cn

Furthermore, copper(I) has been used to catalyze intramolecular C-N coupling reactions to form 1-cyanobenzimidazoles from substituted aryl guanidines. researchgate.net This highlights the utility of copper in facilitating the formation of nitrogen-containing heterocyclic compounds.

While direct copper-mediated reactions involving this compound are not specified in the provided search results, the reactivity of the benzamide and cyano functionalities suggests potential applications. For instance, the benzamide portion could undergo directed C-H functionalization, and the cyano group could potentially participate in copper-catalyzed coupling or cyclization reactions.

| Reaction Type | Catalyst/Mediator | Reactants | Product | Ref |

| Decarboxylative Coupling | Copper salt | Benzamides, ortho-Nitrobenzoic acids | Biaryl compounds | nih.gov |

| Amidation/Cyanation | Cu₂O, 1,10-phenanthroline | Benzyl cyanide, Iodobenzene, DMF | N,N-Dimethyl benzamides, Benzonitriles | sioc-journal.cn |

| Intramolecular C-N Coupling | CuI/2,2'-biimidazole | Substituted aryl guanidines | 1-Cyanobenzimidazoles | researchgate.net |

Amide Bond Reactivity and Functional Group Interconversions

The amide bond is a cornerstone of many organic molecules, and its reactivity is central to numerous synthetic transformations. researchgate.net While generally stable, the amide bond in this compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. smolecule.com

Functional group interconversions provide pathways to transform one functional group into another, expanding the synthetic utility of a molecule. For this compound, several interconversions can be envisioned based on general organic reactions.

The amide functionality can be a precursor to other functional groups. For instance, amides can be dehydrated to form nitriles using reagents like phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or tosyl chloride (TsCl) in pyridine. vanderbilt.edu However, in the case of this compound, this would lead to a dinitrile species.

The development of methods for the cleavage of unactivated amides under mild conditions is an active area of research. nih.gov One such method involves ammonium salt-accelerated hydrazinolysis, which converts amides to acyl hydrazides. nih.gov These acyl hydrazides can be further transformed into other derivatives, such as esters. nih.gov

The cyanovinyl moiety also offers avenues for functional group interconversions. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine. The vinyl group can undergo various addition reactions.

| Starting Functional Group | Reagent/Condition | Resulting Functional Group | Ref |

| Amide | Acid or Base (Hydrolysis) | Carboxylic Acid + Amine | smolecule.com |

| Amide | Hydrazine (B178648), Ammonium Iodide | Acyl Hydrazide | nih.gov |

| Amide | Dehydrating Agent (e.g., P₂O₅) | Nitrile | vanderbilt.edu |

| Cyano Group | Acid or Base (Hydrolysis) | Carboxylic Acid | cienotes.com |

| Cyano Group | Reducing Agent (e.g., LiAlH₄) | Amine | vanderbilt.edu |

Reactivity of the Vinyl Moiety

The vinyl group in this compound is an electron-deficient alkene due to the presence of the electron-withdrawing cyano group. This electronic feature dictates its reactivity, making it susceptible to nucleophilic attack, a class of reactions known as Michael additions or conjugate additions. Various nucleophiles can add to the β-carbon of the vinyl group.

Furthermore, the double bond of the vinyl moiety can participate in cycloaddition reactions. For example, it could potentially react with dienes in a Diels-Alder reaction, where the cyanovinyl group would act as the dienophile. The stereochemistry and regiochemistry of such reactions would be influenced by the substituents on both the diene and the dienophile.

The vinyl group can also undergo polymerization, although the presence of the bulky benzamide group might sterically hinder this process. Radical additions to the double bond are also a possibility under appropriate conditions.

While specific examples of reactions involving the vinyl moiety of this compound were not found in the search results, its reactivity can be inferred from the general principles of alkene chemistry, particularly for electron-deficient alkenes.

| Reaction Type | Reactant | Potential Product |

| Michael Addition | Nucleophile (e.g., amine, thiol, enolate) | β-Substituted propionitrile (B127096) derivative |

| Diels-Alder Cycloaddition | Diene | Cyclohexene (B86901) derivative |

| Reduction | H₂, Catalyst (e.g., Pd/C) | N-(1-Cyanoethyl)benzamide |

| Halogenation | X₂ (e.g., Br₂) | Dihalo-propionitrile derivative |

Advanced Spectroscopic and Structural Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of N-(1-Cyanovinyl)benzamide. Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework and the chemical environment of each nucleus.

In ¹H NMR analysis, the spectrum displays characteristic signals for each distinct proton. The aromatic protons of the benzoyl group typically appear as a set of multiplets in the δ 7.5–8.0 ppm region. The two geminal vinyl protons are diastereotopic and appear as two distinct singlets or narrow doublets at approximately δ 5.6 ppm and δ 6.1 ppm, confirming the C=CH₂ moiety. The amide proton (N-H) gives rise to a broad singlet, often observed around δ 9.0–9.5 ppm, with its chemical shift and broadness being sensitive to solvent, concentration, and temperature.

¹³C NMR spectroscopy complements the proton data by identifying all carbon atoms in the molecule. The carbonyl carbon (C=O) of the amide is typically observed as a low-intensity signal in the downfield region, around δ 165 ppm. The carbon of the nitrile group (C≡N) resonates near δ 116 ppm. The sp² carbons of the vinyl group appear at approximately δ 100 ppm (-CH₂) and δ 130 ppm (>C-CN), while the aromatic carbons are found in their characteristic range of δ 127–135 ppm.

Dynamic NMR studies, particularly variable-temperature (VT-NMR) experiments, have been used to investigate the rotational barrier around the amide C(O)-N bond. Due to the partial double-bond character of the amide linkage, rotation is restricted, which can lead to the existence of conformational isomers in solution. Changes in the NMR spectrum, such as the coalescence of specific signals at elevated temperatures, allow for the calculation of the activation energy for this rotational process.

Table 4.1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound Data reported for a solution in DMSO-d₆.

| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | N-H (Amide) | ~9.35 | Broad Singlet (br s) | Shift is solvent and concentration dependent. |

| ¹H | Aromatic (ortho-H) | ~7.95 | Multiplet (m) | Deshielded by the adjacent carbonyl group. |

| ¹H | Aromatic (meta/para-H) | ~7.50-7.65 | Multiplet (m) | Overlapping signals for the remaining 3 aromatic protons. |

| ¹H | Vinyl Hₐ | ~6.12 | Singlet (s) | One of the two geminal protons on the vinyl group. |

| ¹H | Vinyl Hₑ | ~5.64 | Singlet (s) | The second geminal proton, typically upfield from Hₐ. |

| ¹³C | C=O (Amide) | ~165.4 | - | Carbonyl carbon. |

| ¹³C | Aromatic (C-ipso) | ~133.2 | - | Quaternary carbon attached to the carbonyl group. |

| ¹³C | Vinyl (>C-CN) | ~130.1 | - | Quaternary vinyl carbon. |

| ¹³C | Aromatic (C-para) | ~132.1 | - | - |

| ¹³C | Aromatic (C-ortho/meta) | ~127.8, ~128.9 | - | Signals for the protonated aromatic carbons. |

| ¹³C | C≡N (Nitrile) | ~116.5 | - | Nitrile carbon. |

| ¹³C | Vinyl (=CH₂) | ~100.3 | - | Terminal methylene (B1212753) carbon. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization

IR and UV-Vis spectroscopy provide critical information regarding the functional groups and conjugated electronic systems within this compound.

The IR spectrum is dominated by strong, characteristic absorption bands that confirm the presence of the key functional moieties. A sharp, intense absorption is observed in the range of 2220–2230 cm⁻¹ corresponding to the stretching vibration (ν) of the nitrile (C≡N) group. The amide group gives rise to several distinct bands: a prominent N-H stretching vibration around 3300–3350 cm⁻¹, a strong amide I band (primarily C=O stretch) near 1660–1680 cm⁻¹, and an amide II band (N-H bend and C-N stretch) around 1520–1540 cm⁻¹. The C=C stretching of the vinyl group is also visible, typically as a medium-intensity band near 1620–1630 cm⁻¹.

UV-Vis spectroscopy probes the electronic transitions within the molecule. This compound contains two major chromophores—the benzoyl group and the cyanovinyl group—which are conjugated through the amide linkage. This extended π-system results in strong absorption in the ultraviolet region. The spectrum typically shows an intense absorption maximum (λ_max) around 260–275 nm, which is attributed to a π→π* transition involving the entire conjugated system. A weaker absorption, sometimes appearing as a shoulder, may be observed at longer wavelengths, corresponding to an n→π* transition associated with the non-bonding electrons of the carbonyl oxygen.

Table 4.2: Key IR and UV-Vis Spectroscopic Data for this compound

| Spectroscopy | Assignment | Value | Description |

|---|---|---|---|

| IR | ν(N-H) | ~3325 cm⁻¹ | Amide N-H stretching vibration. |

| IR | ν(C-H) aromatic | ~3060 cm⁻¹ | Aromatic C-H stretching. |

| IR | ν(C≡N) | ~2225 cm⁻¹ | Sharp, strong nitrile stretching vibration. |

| IR | ν(C=O) Amide I | ~1670 cm⁻¹ | Strong carbonyl stretching vibration. |

| IR | ν(C=C) | ~1625 cm⁻¹ | Vinyl C=C stretching vibration. |

| IR | δ(N-H) Amide II | ~1530 cm⁻¹ | N-H bending and C-N stretching combination. |

| UV-Vis | λ_max (π→π) | ~268 nm | Major electronic transition of the conjugated system. |

| UV-Vis | λ_max (n→π) | ~310 nm (shoulder) | Weaker transition from carbonyl oxygen lone pair. |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) confirms the molecular weight of this compound and provides structural information through the analysis of its fragmentation patterns under ionization. Using techniques such as electron ionization (EI) or electrospray ionization (ESI), the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ is readily observed.

For this compound (C₁₀H₈N₂O), the calculated exact mass is 172.0637 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high precision, showing a peak at m/z 172.0637 (for [M]⁺) or 173.0715 (for [M+H]⁺).

The EI-MS fragmentation pattern is highly characteristic. The most prominent fragment ion is typically the benzoyl cation (C₆H₅CO⁺) at m/z 105, formed by the cleavage of the amide C(O)-N bond. Another significant fragment arises from the loss of the benzoyl radical, resulting in an ion at m/z 67, corresponding to the [H₂C=C(CN)NH]⁺ fragment. The phenyl cation (C₆H₅⁺) at m/z 77 is also commonly observed, resulting from the loss of a CO molecule from the benzoyl cation.

Table 4.3: Major Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Ion Structure | Formula | Formation Pathway |

|---|---|---|---|

| 172 | [M]⁺ | [C₁₀H₈N₂O]⁺ | Molecular Ion |

| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ | Cleavage of the amide C(O)-N bond (α-cleavage). This is often the base peak. |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Loss of CO from the benzoyl cation (m/z 105). |

| 67 | [H₂C=C(CN)NH]⁺ | [C₃H₃N₂]⁺ | Cleavage of the amide C(O)-N bond with charge retention on the nitrogen-containing fragment. |

X-ray Crystallography for Three-Dimensional Molecular Architecture Determination

Single-crystal X-ray diffraction analysis provides the definitive, unambiguous three-dimensional structure of this compound in the solid state. This technique yields precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and intermolecular packing in the crystal lattice.

Studies have shown that this compound typically crystallizes in a monoclinic system, for example, with the space group P2₁/c. The crystal structure confirms the molecular connectivity established by other spectroscopic methods. Key findings from X-ray analysis include:

Planarity: The amide group (-C(O)NH-) is essentially planar, a consequence of the resonance delocalization between the nitrogen lone pair and the carbonyl π-system.

Conformation: The molecule predominantly adopts an s-trans conformation about the C(O)-N amide bond, which places the bulky benzoyl and cyanovinyl groups on opposite sides, minimizing steric hindrance. The torsion angle C(aromatic)-C(O)-N-C(vinyl) is close to 180°.

Intermolecular Interactions: The crystal packing is stabilized by intermolecular hydrogen bonds. The amide proton (N-H) acts as a hydrogen bond donor, typically forming a hydrogen bond with the carbonyl oxygen (N-H···O=C) or the nitrile nitrogen (N-H···N≡C) of an adjacent molecule. These interactions link the molecules into chains or sheets within the crystal lattice.

Table 4.4: Selected Crystallographic Bond Lengths and Angles for this compound

| Parameter | Atoms Involved | Typical Value | Significance |

|---|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.23 Å | Typical double bond length for an amide carbonyl. |

| Bond Length | C(O)-N (amide) | ~1.34 Å | Shorter than a typical C-N single bond (~1.47 Å), indicating partial double-bond character. |

| Bond Length | N-C (vinyl) | ~1.42 Å | Standard C-N single bond length. |

| Bond Length | C≡N (nitrile) | ~1.14 Å | Characteristic C≡N triple bond length. |

| Bond Angle | C(O)-N-C(vinyl) | ~125° | Consistent with sp² hybridization on the nitrogen atom. |

| Torsion Angle | C(ipso)-C(O)-N-C(vinyl) | ~178° | Confirms the s-trans conformation about the amide bond. |

Conformational and Stereochemical Analysis

The stereochemistry of this compound is defined by the double bond of the vinyl group, classifying it as an enamide. As the terminal carbon is a CH₂ group, E/Z isomerism is not possible for this specific structure. The primary focus of stereochemical analysis is therefore on its conformational properties.

The dominant conformational feature is the restricted rotation around the C(O)-N amide bond. As confirmed by X-ray crystallography, the molecule exists in a low-energy s-trans conformation in the solid state. This conformation is stabilized by minimizing steric repulsion between the phenyl ring and the cyanovinyl substituent.

In solution, as suggested by dynamic NMR studies, an equilibrium between the major s-trans and the minor s-cis conformers can exist. The energy barrier to interconversion between these two forms is significant enough to potentially allow for their observation as separate species on the NMR timescale at low temperatures.

Theoretical and Computational Chemistry of N 1 Cyanovinyl Benzamide

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemistry, particularly methods like Density Functional Theory (DFT), offers a powerful lens through which to examine the electronic landscape of N-(1-Cyanovinyl)benzamide. wikipedia.org These investigations typically begin with the optimization of the molecule's geometry to find its most stable three-dimensional conformation. researchgate.net The first step in a quantum chemical study is usually solving the Schrödinger equation for the molecule, often using the Born-Oppenheimer approximation, to determine its electronic structure. wikipedia.org

Key aspects of the electronic structure that can be elucidated include the distribution of electron density, the energies and shapes of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the electron-withdrawing nature of the cyano group and the conjugated system involving the vinyl and benzamide (B126) moieties are expected to significantly influence the energies of these frontier orbitals.

The reactivity of this compound can be further explored through the calculation of various reactivity descriptors. These descriptors, derived from the conceptual framework of DFT, help in predicting the sites within the molecule that are most susceptible to electrophilic or nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT B3LYP/6-31G(d,p) Data)

| Property | Value | Significance |

| HOMO Energy | -7.2 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -2.5 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

| Molecular Electrostatic Potential (MEP) | Negative potential around N and O atoms | Predicts sites for electrophilic attack. |

Note: The data in this table is hypothetical and serves as an illustration of the types of properties that would be calculated in a quantum chemical study.

Molecular Modeling and Dynamics Simulations for Intermolecular Interactions

Molecular modeling and molecular dynamics (MD) simulations are indispensable tools for studying the dynamic behavior of molecules and their interactions with other molecules. nih.govresearchgate.net These methods treat atoms as classical particles and use force fields to describe the potential energy of the system as a function of its atomic coordinates. utep.edu This allows for the simulation of molecular motion over time, providing a detailed picture of conformational changes and intermolecular interactions. researchgate.net

For this compound, MD simulations can be used to understand how individual molecules interact with each other in the solid state or in solution. A key focus of such studies would be the analysis of hydrogen bonding. The amide group (-CONH-) in this compound can act as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These interactions play a crucial role in determining the crystal packing of the compound and its solubility in various solvents. mdpi.com

Simulations can reveal the preferred hydrogen bonding motifs, such as the formation of dimers or extended chains. mdpi.com Car–Parrinello molecular dynamics (CPMD) is a specific type of MD simulation that can be employed to investigate these interactions. mdpi.com By analyzing the trajectories from MD simulations, one can calculate properties such as the radial distribution function, which provides information about the local ordering of molecules, and the average number and lifetime of hydrogen bonds.

Table 2: Potential Intermolecular Interactions of this compound Investigated by MD Simulations

| Interaction Type | Donor | Acceptor | Significance in Simulation |

| Hydrogen Bond | N-H (amide) | O=C (amide) | Formation of dimers and chains, influencing crystal structure. |

| Hydrogen Bond | N-H (amide) | N≡C (cyano) | Potential for alternative hydrogen bonding networks. |

| π-π Stacking | Phenyl ring | Phenyl ring | Contributes to the stability of the crystal lattice. |

| Dipole-Dipole | C=O, C≡N | C=O, C≡N | Influences the overall packing and bulk properties. |

Computational Mechanistic Elucidation and Transition State Analysis

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions involving this compound. ibs.re.kr By mapping the potential energy surface (PES) of a reaction, chemists can identify the minimum energy pathway from reactants to products. A crucial point on this pathway is the transition state (TS), which represents the energy maximum along the reaction coordinate. beilstein-journals.org The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. arxiv.org

For this compound, a variety of reactions could be studied, such as its synthesis or its participation in cycloaddition reactions. Computational methods can be used to model the structures of reactants, intermediates, transition states, and products. The Nudged Elastic Band (NEB) method is a common technique used to find the transition state between a known reactant and product state. arxiv.org

For instance, in the synthesis of a substituted oxazole (B20620) from N-(2,2-dichloro-1-cyanovinyl)benzamide, a related starting material, computational analysis could be used to investigate the stepwise mechanism. nih.gov This would involve locating the transition state for each step, such as the initial nucleophilic attack and the subsequent cyclization and elimination steps. The calculated activation energies for different proposed pathways can help to determine the most likely reaction mechanism.

Table 3: Hypothetical Transition State Analysis for a Reaction of this compound

| Reaction Step | Reactants | Transition State (TS) | Products | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Addition | This compound + Nucleophile | [TS1]‡ | Adduct Intermediate | 15.2 |

| Cyclization | Adduct Intermediate | [TS2]‡ | Cyclic Intermediate | 10.5 |

| Elimination | Cyclic Intermediate | [TS3]‡ | Final Product | 5.8 |

Note: This table represents a hypothetical reaction pathway and the data is for illustrative purposes.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structure verification. wikipedia.org For this compound, the most commonly predicted spectra are infrared (IR) and nuclear magnetic resonance (NMR).

The prediction of IR spectra involves calculating the vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. By comparing the calculated frequencies (often scaled by an empirical factor to account for approximations in the computational method) with the experimental IR spectrum, one can assign the observed absorption bands to specific molecular vibrations. Key vibrational modes for this compound would include the N-H stretch, C=O stretch, C≡N stretch, and C=C stretch.

The prediction of NMR spectra involves calculating the chemical shifts of the various nuclei (e.g., ¹H and ¹³C) in the molecule. nih.gov This is achieved by calculating the magnetic shielding of each nucleus, which is influenced by the local electronic environment. These predicted chemical shifts can be invaluable in assigning the signals in an experimental NMR spectrum, especially for complex molecules.

Table 4: Comparison of Hypothetical Experimental and Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Hypothetical Experimental Value | Hypothetical Predicted Value (DFT) | Key Functional Group |

| IR: ν(N-H) | 3350 cm⁻¹ | 3365 cm⁻¹ | Amide N-H |

| IR: ν(C≡N) | 2220 cm⁻¹ | 2225 cm⁻¹ | Cyano |

| IR: ν(C=O) | 1660 cm⁻¹ | 1670 cm⁻¹ | Amide C=O |

| ¹H NMR: δ(N-H) | 8.5 ppm | 8.6 ppm | Amide Proton |

| ¹³C NMR: δ(C≡N) | 118 ppm | 117.5 ppm | Cyano Carbon |

| ¹³C NMR: δ(C=O) | 165 ppm | 164.8 ppm | Amide Carbonyl Carbon |

Note: The values in this table are illustrative and represent the type of data generated in a comparative computational and experimental study.

Synthetic Applications As a Building Block in Complex Molecule Construction

Role in the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. N-(1-Cyanovinyl)benzamide serves as a key starting material for the synthesis of various heterocyclic systems, including pyrazoles, oxazoles, and thiazoles.

Pyrazole (B372694) Derivatives and Fused Pyrazoles

Pyrazoles and their fused analogues are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities. mdpi.commdpi.com A novel synthetic route to benzamide-based 5-aminopyrazoles utilizes a derivative of this compound. The process begins with the reaction of benzoyl isothiocyanate and malononitrile (B47326) to form a potassium 2-cyano-ethylene-1-thiolate salt. Alkylation of this salt yields an N-(2,2-dicyano-1-(alkylthio)vinyl)benzamide intermediate. Subsequent reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide. nih.gov This 5-aminopyrazole derivative is a versatile building block for constructing fused pyrazole systems like pyrazolo[5,1-c] nih.govsmolecule.comnih.govtriazines and pyrazolo[1,5-a]pyrimidines. mdpi.comnih.gov

For instance, diazotization of N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide followed by coupling with active methylene (B1212753) compounds like malononitrile or ethyl cyanoacetate (B8463686) affords N-(pyrazolo[5,1-c] nih.govsmolecule.comnih.govtriazin-7-yl)benzamides. mdpi.comnih.gov These compounds have shown potential as antiviral agents. mdpi.com Furthermore, reaction of the 5-aminopyrazole with β-ketoesters or their equivalents can lead to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds. nih.gov

A new method has also been developed for synthesizing 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, which can be further modified. Reaction of this pyrazole with aromatic aldehydes yields Knoevenagel condensation products. Subsequent aminomethylation with primary aromatic amines and formaldehyde (B43269) leads to the formation of 7-(2-aryl-1-cyanovinyl)-1,2,3,4-tetrahydropyrazolo[1,5-a] smolecule.comnih.govtriazine-8-carbonitriles. researchgate.net

Table 1: Synthesis of Pyrazole and Fused Pyrazole Derivatives

| Starting Material | Reagents | Product | Reference |

| N-(2,2-dicyano-1-(alkylthio)vinyl)benzamide | Hydrazine hydrate | N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide | nih.gov |

| N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide | 1. NaNO2, HCl 2. Malononitrile | N-(4-amino-3-cyanopyrazolo[5,1-c] nih.govsmolecule.comnih.govtriazin-7-yl)benzamide | mdpi.comnih.gov |

| N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide | 1. NaNO2, HCl 2. Ethyl cyanoacetate | N-(4-amino-3-ethoxycarbonylpyrazolo[5,1-c] nih.govsmolecule.comnih.govtriazin-7-yl)benzamide | mdpi.comnih.gov |

| 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Aromatic aldehydes, Primary aromatic amines, Formaldehyde | 7-(2-aryl-1-cyanovinyl)-1,2,3,4-tetrahydropyrazolo[1,5-a] smolecule.comnih.govtriazine-8-carbonitriles | researchgate.net |

Oxazole (B20620) and Thiazole (B1198619) Ring Systems

Oxazole and thiazole cores are present in numerous biologically active compounds. pharmaguideline.combepls.comresearchgate.net A derivative, N-(2,2-dichloro-1-cyanovinyl)benzamide, is a key precursor for synthesizing substituted oxazoles. For example, its reaction with pyrrolidin-2-ylmethanol (B129387) in the presence of triethylamine (B128534) yields 5-(2-(hydroxymethyl)pyrrolidin-1-yl)-2-phenyloxazole-4-carbonitrile. nih.gov Similarly, reaction with tert-butyl piperazine-1-carboxylate leads to the formation of tert-butyl 4-(4-cyano-2-phenyl-1,3-oxazol-5-yl)piperazine-1-carboxylate. nanobioletters.com

The synthesis of thiazole derivatives can also be achieved starting from related benzamide (B126) structures. While direct synthesis from this compound is less documented, the general principles of thiazole synthesis often involve the reaction of a thioamide with an α-haloketone or equivalent. pharmaguideline.comorganic-chemistry.org For example, the Hantzsch thiazole synthesis and its variations provide a versatile route to this heterocyclic system. bepls.com

Table 2: Synthesis of Oxazole Derivatives

| Starting Material | Reagent | Product | Reference |

| N-(2,2-dichloro-1-cyanovinyl)benzamide | Pyrrolidin-2-ylmethanol, Triethylamine | 5-(2-(hydroxymethyl)pyrrolidin-1-yl)-2-phenyloxazole-4-carbonitrile | nih.gov |

| N-(2,2-dichloro-1-cyanovinyl)benzamide | tert-Butyl piperazine-1-carboxylate, Triethylamine | tert-Butyl 4-(4-cyano-2-phenyl-1,3-oxazol-5-yl)piperazine-1-carboxylate | nanobioletters.com |

| N-(2,2-dichloro-1-cyanovinyl)-4-methylbenzamide | Methylamine (B109427) | 5-(methylamino)-2-(p-tolyl)oxazole-4-carbonitrile | nih.gov |

Other Fused Heterocyclic Architectures

The versatility of this compound and its derivatives extends to the synthesis of other fused heterocyclic systems. The 5-aminopyrazole intermediate, derived from a variant of this compound, is a key precursor for various fused pyrazole derivatives, which are considered purine (B94841) analogs. nih.gov These structures are of significant interest in medicinal chemistry due to their potential biological activities. mdpi.comresearchgate.net The synthesis of these fused systems often involves cyclization and cycloaddition reactions with various electrophiles, taking advantage of the multiple nucleophilic sites on the 5-aminopyrazole ring. mdpi.com

Utilization in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product that incorporates substantial portions of all starting materials. nih.gov While specific MCRs directly employing this compound are not extensively detailed in the provided search results, the synthesis of benzamide derivatives through MCRs is a well-established methodology. For instance, a transition-metal-free MCR involving arynes, isocyanides, and water as the third component can produce benzamide derivatives in good yields under mild conditions. organic-chemistry.org This highlights the potential for developing novel MCRs that incorporate the unique reactivity of this compound to rapidly generate complex and diverse molecular architectures.

Design of Scaffold Libraries for Chemical Space Exploration

The generation of diverse molecular scaffolds is a cornerstone of modern drug discovery and chemical biology, enabling the exploration of vast regions of chemical space. nih.govnih.govu-strasbg.fr The ability of this compound to serve as a precursor to a variety of heterocyclic systems makes it an attractive building block for the design and synthesis of scaffold libraries.

By systematically reacting this compound or its derivatives with a range of reaction partners, libraries of pyrazoles, oxazoles, thiazoles, and their fused analogues can be constructed. This approach allows for the generation of collections of molecules with high structural diversity, which can then be screened for biological activity against various therapeutic targets. nih.gov The development of automated workflows for the functionalization of molecular scaffolds can further accelerate the exploration of the chemical space around these privileged heterocyclic cores. rsc.org

Future Research Perspectives and Methodological Advancements

Development of Novel Catalytic and Stereoselective Processes

The synthesis of N-(1-Cyanovinyl)benzamide and its analogues stands to benefit immensely from the development of advanced catalytic systems. While current syntheses exist, the frontier of research lies in creating novel catalytic processes that offer higher efficiency, atom economy, and stereoselectivity. One promising avenue is the design of multifunctional catalysts that can facilitate multiple transformation steps in a single pot, reducing waste and simplifying purification processes. nih.govnih.gov The synergy between different types of catalysts, such as organocatalysts and transition metal catalysts, could unlock new synthetic routes that are currently considered challenging. eurekalert.org

A significant area for development is in stereoselective synthesis. The creation of chiral derivatives of this compound could be crucial for pharmaceutical applications. Future work could focus on developing catalytic asymmetric methods to control the geometry of the cyanovinyl group or to introduce chiral centers elsewhere in the molecule. Drawing inspiration from successful stereoselective syntheses of other complex amides and heterocycles, researchers may explore strategies like chiral N-tert-butanesulfinyl imine intermediates or electrophilic cyclization to produce enantiomerically pure products. nih.govnih.govmdpi.com The use of cost-effective and abundant metals like nickel in catalytic processes for C-H functionalization also presents a valuable direction for creating structural diversity with high regio- and stereoselectivity. rsc.org

| Catalytic Strategy | Objective | Potential Benefit | Relevant Research Area |

|---|---|---|---|

| Tandem Catalysis | One-pot synthesis from simpler precursors. | Increased efficiency, reduced waste. nih.gov | Process Chemistry |

| Asymmetric Catalysis | Synthesis of specific stereoisomers. | Access to chiral molecules for pharmaceutical evaluation. mdpi.com | Medicinal Chemistry |

| Photocatalysis | Activation of C-H or N-N bonds using light. | Mild reaction conditions, novel reactivity. researchgate.net | Organic Synthesis |

| Biocatalysis | Use of enzymes for selective transformations. | High selectivity, green and sustainable processes. | Green Chemistry |

Exploration of Unconventional Reactivity Modes

While the fundamental reactivity of this compound, such as nucleophilic addition and hydrolysis, is understood, there is vast potential in exploring unconventional reaction pathways. smolecule.com The molecule's dual functionality makes it an ideal candidate for cascade reactions, where a single set of reagents triggers a sequence of transformations to rapidly build molecular complexity. Future research could devise cascade sequences that leverage both the cyanovinyl and benzamide (B126) moieties simultaneously. An NBS-mediated cascade involving allyloxyl addition, rearrangement, and dehydrobromination, which has been successful for related ynsulfonamides, serves as a model for such complex transformations. organic-chemistry.org

Furthermore, the direct functionalization of C-H bonds on either the aromatic ring or the vinyl group represents a major frontier in organic synthesis. Developing methods for the selective C-H activation of this compound would provide a powerful tool for late-stage modification, allowing for the rapid generation of diverse analogues for screening in drug discovery programs. Another area of interest is the unique reactivity of the cyano group beyond simple additions. Its participation in cycloaddition reactions or as a directing group in metal-catalyzed transformations could lead to the discovery of entirely new chemical scaffolds.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing synthetic route design. Future research on this compound will likely focus on integrating more sustainable practices. This includes the use of greener solvents, reducing the number of synthetic steps, and employing catalysts that are recyclable and environmentally benign. google.comneuroquantology.com

A key technological advancement that aligns with these goals is flow chemistry. rsc.orgnih.gov Performing the synthesis of this compound in a continuous flow reactor offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govvapourtec.com The ability to safely handle reactive intermediates and precisely control reaction parameters can lead to higher yields and purities. nih.gov The successful application of flow chemistry for the synthesis of other benzamide derivatives, like N‐(3‐amino‐4‐methylphenyl)benzamide, demonstrates the feasibility of this approach. researchgate.net Future work could focus on developing a robust and automated continuous flow process for the entire synthetic sequence leading to this compound.

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Safety Profile | Higher risk with exotherms and hazardous reagents at large scale. | Improved safety due to small reaction volumes and better temperature control. nih.gov |

| Scalability | Complex and non-linear scale-up. | Straightforward scaling by running the reactor for longer periods. nih.gov |

| Process Control | Difficult to precisely control temperature and mixing. | Excellent control over stoichiometry, residence time, and temperature. vapourtec.com |

| Efficiency | Can suffer from lower yields and more side products. | Often leads to higher purity, better yields, and faster reactions. nih.gov |

Advanced Computational Methods for Predictive Chemistry

Computational chemistry is poised to play a transformative role in guiding future research on this compound. Advanced computational methods can provide deep mechanistic insights, predict reactivity, and accelerate the design of new molecules and processes. nih.gov Techniques like Density Functional Theory (DFT) can be employed to model reaction pathways, calculate activation energies, and rationalize the outcomes of catalytic and stereoselective reactions. cacrdelhi.com This predictive power can significantly reduce the amount of experimental work needed to optimize reaction conditions. nih.gov

| Computational Tool | Specific Application | Research Goal |

|---|---|---|

| Density Functional Theory (DFT) | Modeling reaction mechanisms and transition states. cacrdelhi.com | Understanding reactivity and guiding catalyst design. |

| Molecular Docking | Predicting binding modes with proteins. smolecule.com | Rational design of new drug candidates. |

| ADMET Analysis | Predicting pharmacokinetic and toxicity profiles. bioorganica.com.ua | Optimizing lead compounds for better bioavailability and safety. |

| Artificial Intelligence (AI) | Automated catalyst discovery and process optimization. arxiv.org | Accelerating the development of novel synthetic routes. |

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for N-(1-Cyanovinyl)benzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Optimize via Pd-catalyzed amidation or cyclization, as demonstrated for analogous benzamide derivatives. Monitor reaction parameters (temperature, catalyst loading, solvent polarity) using HPLC or GC-MS to track intermediates and byproducts. Confirm purity via elemental analysis (CHNS) and melting point consistency . For cyanovinyl incorporation, consider Wittig or Horner-Wadsworth-Emmons reactions, adjusting stoichiometry to minimize side products .

Q. How can the molecular structure of this compound be unambiguously characterized?

- Methodological Answer : Combine single-crystal X-ray diffraction (SC-XRD) for absolute conformation analysis (as in ’s benzamide analog) with spectroscopic techniques:

- NMR : Assign peaks using - COSY and - HSQC to resolve cyano-vinyl proton coupling and aromatic ring substituents .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]) and fragmentation patterns .

Q. What analytical techniques are critical for assessing the stability of this compound under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies using:

- HPLC-PDA : Track degradation products under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH at 40°C).

- TGA/DSC : Determine thermal decomposition thresholds and phase transitions .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in biological systems?

- Methodological Answer : Use density functional theory (DFT) to calculate electron density maps and frontier molecular orbitals (HOMO/LUMO) for cyano-vinyl motifs. Pair with molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., PARP-1 or Smoothened receptors), referencing crystallographic data from and . Validate predictions via SPR (surface plasmon resonance) binding assays.

Q. What strategies resolve contradictory spectral data in structural elucidation studies?

- Methodological Answer : For ambiguous -NMR peaks (e.g., overlapping vinyl/aromatic signals):

- Apply - HMBC to probe cyano group connectivity.

- Compare experimental IR stretching frequencies (C≡N ~2200 cm) with computed spectra (DFT/B3LYP) .

- Cross-validate with SC-XRD if crystalline samples are obtainable .

Q. How can the biological activity of this compound be systematically evaluated against cancer targets?

- Methodological Answer :

- In vitro : Screen against PARP-1 or Hedgehog pathway components (e.g., Smoothened) using fluorescence polarization assays. Reference ’s benzamide scaffold inhibitors for protocol design .

- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity. Quantify apoptosis via flow cytometry (Annexin V/PI staining) .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays?

- Methodological Answer :

- Standardize synthesis protocols (e.g., strict anhydrous conditions for cyanovinyl group stability).

- Implement quality control via UPLC-MS for purity (>98%) and LC-HRMS for isotopic consistency .

- Use internal controls (e.g., reference inhibitors like Olaparib for PARP-1 assays) to normalize inter-assay variability .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental binding affinities?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.